Pentanal, 5,5-dimethoxy-2-methyl-

Description

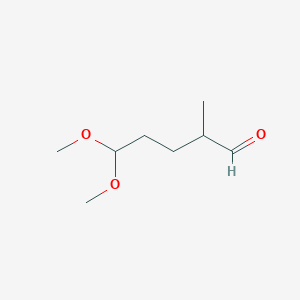

Pentanal, 5,5-dimethoxy-2-methyl- is a substituted aldehyde derivative of pentanal (C₅H₁₀O), featuring two methoxy (-OCH₃) groups at the 5th carbon and a methyl (-CH₃) group at the 2nd position. This structural modification significantly alters its physicochemical properties compared to unmodified pentanal.

Properties

CAS No. |

62839-30-9 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

5,5-dimethoxy-2-methylpentanal |

InChI |

InChI=1S/C8H16O3/c1-7(6-9)4-5-8(10-2)11-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

YPESUCHPHXDUKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(OC)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanal, 5,5-dimethoxy-2-methyl- can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with appropriate reagents under controlled conditions. The reaction typically requires a catalyst, such as iron (III) chloride, and is carried out in an aqueous medium . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the desired product .

Industrial Production Methods

Industrial production of Pentanal, 5,5-dimethoxy-2-methyl- often involves large-scale synthesis using readily available raw materials. The process may include steps such as Friedel-Crafts reactions, reduction, and purification to obtain the final product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pentanal, 5,5-dimethoxy-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pentanal, 5,5-dimethoxy-2-methyl- has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of Pentanal, 5,5-dimethoxy-2-methyl- involves its interaction with specific molecular targets. The compound can form hemiacetals and acetals through reactions with alcohols, which are important in various biochemical pathways . Additionally, it may target proteins such as cAMP-dependent protein kinase catalytic subunit alpha, influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Structural Features:

- Aldehyde functional group : Imparts reactivity in oxidation and condensation reactions.

- Methyl branch : Influences volatility and boiling point by altering molecular packing.

Structural and Molecular Comparisons

The table below compares Pentanal, 5,5-dimethoxy-2-methyl- with structurally analogous compounds:

Key Observations:

- Molecular Weight: The dimethoxy-methyl derivative is heavier than pentanal (~160 vs. 86 g/mol) but lighter than 5,5-diethoxy-2-pentanone due to shorter ethoxy chains.

- Functional Groups: Unlike 5,5-diethoxy-2-pentanone (a ketone), the target compound retains an aldehyde group, making it more reactive in oxidation and nucleophilic addition reactions .

Reactivity and Stability

- Oxidation Behavior: Unmodified pentanal is a secondary oxidation product of n-3 polyunsaturated fatty acids (PUFAs) and is associated with rancidity in lipid-rich systems . Its formation is accelerated by prooxidants like SCCO2E in mayonnaise . The 5,5-dimethoxy groups in the target compound may stabilize the aldehyde against further oxidation, similar to how ethoxy groups protect ketones in 5,5-diethoxy-2-pentanone .

- Odor Profile: Aldehydes like pentanal, hexanal, and heptanal have low odor thresholds and impart rancid, pungent notes . Substitution with methoxy and methyl groups might alter the odor profile, possibly masking unpleasant odors or increasing the odor threshold, as seen in octanal and nonanal (pleasant citrus notes) .

Stability in Complex Matrices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.